molecular formula C6H6O4 B6237440 (2R)-2-(furan-2-yl)-2-hydroxyacetic acid CAS No. 130795-19-6

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Cat. No. B6237440
CAS RN: 130795-19-6
M. Wt: 142.1
InChI Key:
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Description

(2R)-2-(Furan-2-yl)-2-hydroxyacetic acid, also known as 2-furanmethanol, is a naturally occurring organic compound. It is an important intermediate in the synthesis of various compounds, such as pharmaceuticals and fragrances. It is also used in the synthesis of various other compounds, including dyes and pigments. It has been used in various scientific and industrial applications due to its unique properties.

Scientific Research Applications

2-Furanmethanol has been used in a variety of scientific research applications. It has been used in the synthesis of various synthetic compounds, such as pharmaceuticals, fragrances, and dyes. It has also been used in the synthesis of various natural compounds, such as terpenes and fatty acids. In addition, it has been used in the synthesis of various proteins and enzymes.

Mechanism of Action

2-Furanmethanol is an important intermediate in the synthesis of various compounds. It acts as a nucleophile, reacting with electrophiles to form new compounds. It can also act as a catalyst, promoting the formation of various other compounds.
Biochemical and Physiological Effects
2-Furanmethanol has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. In addition, it has been found to have anti-microbial, anti-fungal, and anti-viral properties.

Advantages and Limitations for Lab Experiments

2-Furanmethanol has several advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Another advantage is that it is relatively stable, making it suitable for use in a variety of experiments. A limitation is that it is a volatile compound, making it difficult to store and handle.

Future Directions

There are several potential future directions for research into 2-Furanmethanol. One potential direction is to further investigate its biochemical and physiological effects. Another potential direction is to explore its potential applications in pharmaceuticals and other industries. In addition, further research could be conducted on its use in the synthesis of various compounds, such as terpenes and fatty acids. Finally, further research could be conducted on its potential toxicity and safety.

Synthesis Methods

2-Furanmethanol can be synthesized in several ways. One method involves the reaction of furfural and formaldehyde in the presence of an acid catalyst. This method yields a product with a purity of 95-99%. Another method involves the reaction of furfural and methanol in the presence of a base catalyst. This method yields a product with a purity of 99-100%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-(furan-2-yl)-2-hydroxyacetic acid involves the conversion of furan-2-carboxylic acid to the desired product through a series of chemical reactions.", "Starting Materials": [ "Furan-2-carboxylic acid", "Sodium hydroxide", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Furan-2-carboxylic acid is treated with sodium hydroxide to form the sodium salt of furan-2-carboxylic acid.", "Step 2: The sodium salt of furan-2-carboxylic acid is reduced with sodium borohydride in methanol to form (2R)-2-(furan-2-yl)ethanol.", "Step 3: (2R)-2-(furan-2-yl)ethanol is oxidized with sodium chlorite in acetic acid to form (2R)-2-(furan-2-yl)-2-hydroxyacetaldehyde.", "Step 4: (2R)-2-(furan-2-yl)-2-hydroxyacetaldehyde is treated with hydrochloric acid to form (2R)-2-(furan-2-yl)-2-hydroxyacetic acid.", "Step 5: The crude product is purified by extraction with ethyl acetate and washing with sodium bicarbonate and water." ] }

CAS RN

130795-19-6

Product Name

(2R)-2-(furan-2-yl)-2-hydroxyacetic acid

Molecular Formula

C6H6O4

Molecular Weight

142.1

Purity

95

Origin of Product

United States

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